methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that includes a benzothiazole ring, a sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl and benzothiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism by which methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the benzothiazole ring. The azepane ring may also play a role in modulating the compound’s interactions with biological molecules, potentially affecting pathways involved in cell signaling or metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl [(2Z)-2-{[4-(diallylsulfamoyl)benzoyl]imino}-6-methoxy-1,3-benzothiazol-3(2H)-yl]acetate:
Methyl [(2Z)-2-{[4-(1-azepanylsulfonyl)benzoyl]imino}-6-ethoxy-1,3-benzothiazol-3(2H)-yl]acetate: Another similar compound with an ethoxy group instead of a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
What sets methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate apart is the combination of the azepane ring and the sulfonyl group, which can confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-32-18-9-12-20-21(15-18)34-24(27(20)16-22(28)33-2)25-23(29)17-7-10-19(11-8-17)35(30,31)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNYNKJIUWBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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